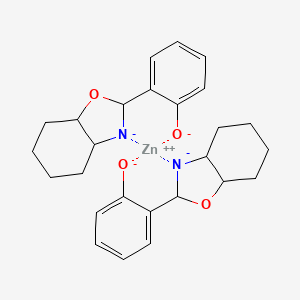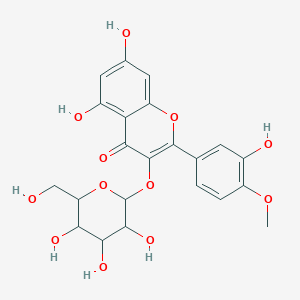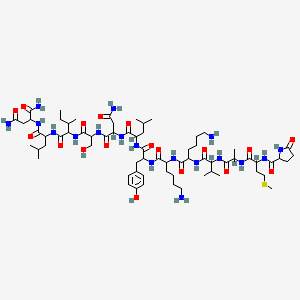
zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate is a complex organozinc compound It is characterized by the presence of a zinc ion coordinated to a phenolate group and a benzoxazolyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate typically involves the reaction of zinc salts with the corresponding phenolate and benzoxazolyl ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zinc compound. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often facilitated by the addition of a base such as triethylamine to deprotonate the phenol group, allowing it to coordinate with the zinc ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate can undergo various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinone derivatives.
Reduction: The benzoxazolyl moiety can be reduced under specific conditions.
Substitution: The phenolate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the phenolate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolate group can yield quinone derivatives, while reduction of the benzoxazolyl moiety can produce amine derivatives.
科学研究应用
Zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of advanced materials, including coatings and nanocomposites.
作用机制
The mechanism by which zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate exerts its effects involves the coordination of the zinc ion with various molecular targets. The zinc ion can interact with enzymes and proteins, altering their structure and function. This interaction can modulate enzymatic activity and influence various biochemical pathways.
相似化合物的比较
Similar Compounds
- Zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate
- Zinc;2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)phenolate
- Zinc;2-(3a,4,5,6,7,7a-hexahydro-1H-indazol-2-yl)phenolate
Uniqueness
This compound is unique due to its specific coordination environment and the presence of both phenolate and benzoxazolyl ligands. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C26H30N2O4Zn-2 |
|---|---|
分子量 |
499.9 g/mol |
IUPAC 名称 |
zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate |
InChI |
InChI=1S/2C13H16NO2.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1,3,5,7,10,12-13,15H,2,4,6,8H2;/q2*-1;+2/p-2 |
InChI 键 |
WKEQEHGNPCCAQM-UHFFFAOYSA-L |
规范 SMILES |
C1CCC2C(C1)[N-]C(O2)C3=CC=CC=C3[O-].C1CCC2C(C1)[N-]C(O2)C3=CC=CC=C3[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12324426.png)
![2-[[14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/no-structure.png)
![N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B12324439.png)

![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)


